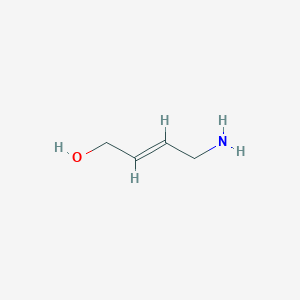

4-Aminobut-2-EN-1-OL

Beschreibung

Overview of Alkenyl Amino Alcohol Chemistry

Alkenyl amino alcohols (AAAs) are a class of organic compounds characterized by the presence of an alkene (carbon-carbon double bond), an amino group (-NH2), and a hydroxyl group (-OH) within their molecular structure. This combination of functional groups imparts a rich and versatile chemistry, making them valuable intermediates in organic synthesis. gaylordchemical.comnih.gov They are key structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. gaylordchemical.comopenmedicinalchemistryjournal.com For instance, the sphingosine (B13886) backbone, fundamental to cell membranes, contains an alkenyl amino alcohol structure. nih.govscispace.com

The reactivity of AAAs allows for a multitude of chemical transformations. The amino group can act as a nucleophile, the hydroxyl group can be modified or participate in condensation reactions, and the double bond can undergo addition reactions. smolecule.com This versatility makes them crucial starting materials for synthesizing complex molecules, including nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. openmedicinalchemistryjournal.com Recent research has highlighted the use of AAAs in creating novel ionizable lipids for the delivery of mRNA therapies, demonstrating their expanding role in advanced biomaterials. nih.govscispace.com The development of catalytic methods, such as iridium-catalyzed amidation, continues to broaden the synthetic utility of this compound class. acs.org

Historical Context and Evolution of Research on 4-Aminobut-2-EN-1-OL

Research into this compound and its derivatives has evolved from foundational synthesis to targeted applications. A common synthetic pathway to produce related structures, specifically 4-aminobut-2-enolides, involves the reaction of tetronic acid or its derivatives with an appropriate amine. google.comgoogle.com This method is highlighted in patent literature, indicating its relevance for industrial-scale production. google.comgoogle.com

Early interest in the compound and its analogs stemmed from their utility as general synthetic intermediates. Over time, research has become more specialized, focusing on the creation of high-value molecules. A significant area of development has been in agrochemicals, where certain substituted 4-aminobut-2-enolide compounds, derived from the 4-aminobut-2-enol scaffold, have been identified as potent insecticides. google.comgoogle.com

More recently, the biological relevance of this compound has come into focus, particularly its role as a potential precursor to the key inhibitory neurotransmitter γ-aminobutyric acid (GABA). smolecule.com This biological connection is analogous to the metabolic conversion of 4-aminobutan-1-ol to GABA. wikipedia.org The evolution of research thus reflects a transition from understanding the compound's basic chemical reactivity to harnessing its structure for specific, complex applications in both industry and neurochemistry.

Structural Features and their Implications for Reactivity and Research Interest

The chemical identity and reactivity of this compound are dictated by its distinct structural features. The molecule consists of a four-carbon backbone containing a cis-configured (Z) double bond between carbons 2 and 3. It possesses a primary amino group (-NH2) at one end of the chain (C4) and a primary hydroxyl group (-OH) at the other (C1).

This trifunctional arrangement makes it a highly versatile and sought-after synthetic intermediate.

Amino Group (-NH2): As a primary amine, this group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. smolecule.comevitachem.com

Hydroxyl Group (-OH): The primary alcohol can undergo oxidation to form an aldehyde or carboxylic acid, or it can be substituted with other functional groups.

Alkene Group (C=C): The double bond can be reduced via hydrogenation to yield the saturated analog, 4-aminobutan-1-ol. smolecule.com It can also undergo various electrophilic addition reactions.

The coexistence of these groups in a small molecule allows for the synthesis of diverse derivatives and more complex target structures. For example, the amine can be protected with a group like tert-butoxycarbonyl (Boc) to allow selective reaction at the hydroxyl group. evitachem.com This controlled reactivity is fundamental to its utility in multi-step organic synthesis. evitachem.com The specific spatial arrangement of the functional groups, due to the cis-double bond, can also influence stereoselective reactions and the biological activity of its derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO | uni.lu |

| Molecular Weight | 87.12 g/mol | smolecule.com |

| IUPAC Name | (2Z)-4-aminobut-2-en-1-ol | |

| Monoisotopic Mass | 87.06841 Da | uni.lu |

| Predicted XlogP | -1.1 | uni.lu |

Research Gaps and Emerging Avenues in this compound Studies

Despite its utility, there are several areas where further research on this compound is needed. A significant knowledge gap exists regarding its stability under various conditions, such as a range of pH and temperatures. Furthermore, while its bioactivity is often compared to its saturated or isomeric analogs, more direct comparative studies are required to fully elucidate the specific contributions of the double bond and its stereochemistry.

Emerging avenues for research are promising. One key area is the development of novel, efficient synthetic routes to access the molecule and its derivatives. While methods exist, the discovery of new catalytic processes could improve yields and reduce costs. google.com A particularly exciting frontier is the application of alkenyl amino alcohols in advanced materials. Inspired by their presence in natural molecules like sphingosine, researchers are exploring AAA-based ionizable lipids for nanoparticle-mediated mRNA delivery. nih.govscispace.com This suggests a potential high-impact application for this compound or its derivatives in the field of genetic medicine. Further exploration of its polymerization potential and its use as a monomer for novel functional polymers represents another untapped area of research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-aminobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h1-2,6H,3-5H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVTZZZFFHHSP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-20-1 | |

| Record name | 4-aminobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminobut 2 En 1 Ol

Established Synthetic Routes to 4-Aminobut-2-EN-1-OL

Synthesis via Cyclization Reactions of Furanone Derivatives

One prominent route to this compound and its derivatives involves the use of furanone-based starting materials. Specifically, 4-aminobut-2-enolides are key intermediates that can be prepared from tetronic acid derivatives. The reaction of tetronic esters with amines provides a direct pathway to these cyclic precursors. google.comgoogle.com For instance, reacting tetronic acid with appropriate amines can yield substituted this compound derivatives. Similarly, the reaction of 4-alkoxyfuran-2(5H)-one or 4-arylalkoxyfuran-2(5H)-one with an amine in the presence of a Brønsted acid is a documented method.

Another approach starts from 4-chloroacetoacetic esters, which react with amines to form aminofurans. google.comgoogle.com However, this method can suffer from low yields, with the synthesis of 4-methylamino-2(5H)-furanone reporting only a 40% yield. google.comgoogleapis.com More complex furanone derivatives, such as 4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one, can be further functionalized to produce more complex 4-aminobut-2-enolides. google.com A solid-phase synthesis has also been developed for substituted 4-amino-5-hydroxy-2(5H)-furanones, highlighting the versatility of furanone chemistry in generating a library of related compounds. scienceasia.org

| Starting Material | Reagent(s) | Product | Reported Yield |

|---|---|---|---|

| Tetronic Esters | Amines | 4-Aminobut-2-enolides | Good yields and high purity google.com |

| 4-Chloroacetoacetic Ester | Amines, Glacial Acetic Acid, Benzene | 4-Methylamino-2(5H)-furanone | 40% google.comgoogleapis.com |

| 4-Alkoxyfuran-2(5H)-one | Amine, Brønstedt acid | This compound derivative | Data not specified |

Reduction-Based Approaches for this compound Formation

Reduction of suitable precursors is another key strategy for the synthesis of this compound. The double bond in this compound can be hydrogenated under catalytic conditions to produce 4-aminobutan-1-ol. smolecule.com Conversely, starting from unsaturated compounds, reduction processes can lead to the formation of this compound. smolecule.com For instance, the reduction of the corresponding enones is a viable path. smolecule.com

A convergent method for synthesizing allylic alcohols involves the reductive coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This approach yields allylic alcohols with high regioselectivity and a strong preference for the E-isomer. dicp.ac.cn Furthermore, the reduction of 4-aminobutan-2-one (B1611400) is a primary method for producing 4-aminobutan-2-ol, a related saturated amino alcohol. This highlights the importance of selective reduction in the synthesis of amino alcohols.

| Precursor Type | Reducing Agent/Method | Product | Key Features |

|---|---|---|---|

| Enones | Not specified | This compound | General reduction approach smolecule.com |

| Terminal Alkynes and α-Chloro Boronic Esters | Reductive Coupling | Allylic Alcohols | Excellent regioselectivity and high E/Z ratio (>200:1) dicp.ac.cn |

| 4-Aminobutan-2-one | Lithium aluminum hydride or other reagents | 4-Aminobutan-2-ol | Selective ketone reduction |

Direct Amination Strategies for this compound

Direct amination offers a more direct route to this compound and its analogs. One documented method involves reacting 2-butanol (B46777) with ammonia (B1221849) and formic anhydride (B1165640) to yield 4-amino-2-butanol, which can then be dehydrated to form this compound. smolecule.com Another approach involves the homogeneously catalyzed amination of alcohols with ammonia, which has been described for secondary alcohols like cyclohexanol (B46403) using ruthenium catalysts. google.com This methodology has been extended to the amination of diols and triols. google.com

Protecting-group-free synthesis of primary amines via reductive amination of aldehydes and hemiacetals has also been developed, offering a more atom-economical approach. acs.org This method utilizes a metal hydride/ammonia system to selectively produce primary amines with minimal formation of secondary and tertiary amine byproducts. acs.org

Stereoselective Synthesis of this compound Isomers

The presence of a double bond and a stereocenter in this compound necessitates control over both E/Z isomerism and enantioselectivity for specific applications.

Control of E/Z Isomerism in this compound Synthesis

Controlling the geometry of the double bond is a critical aspect of synthesizing specific isomers of this compound. Several methods offer high selectivity for either the E or Z isomer. For instance, a reductive coupling of terminal alkynes with α-chloro boronic esters produces allylic alcohols with an E/Z ratio greater than 200:1. dicp.ac.cn The Still-Gennari modification of the Horner-Wadsworth-Emmons olefination is a well-established strategy for preparing (Z)-trisubstituted α,β-unsaturated esters with good control over the double-bond geometry. nih.gov

Photocatalysis has emerged as a powerful tool for controlling E/Z isomerism. By selecting a photocatalyst with appropriate properties, it is possible to favor the formation of either the kinetic (E-isomer) or the thermodynamic (Z-isomer) product. rsc.org For example, using a sterically large photocatalyst can favor the kinetic product, while a catalyst with sufficient triplet state energy can isomerize the initial product to the more stable isomer. rsc.org Base-catalyzed isomerization of allylic alcohols and ethers can also provide access to specific isomers, often with high stereospecificity. acs.org

| Method | Selectivity | Key Features |

|---|---|---|

| Reductive coupling of terminal alkynes and α-chloro boronic esters | E/Z > 200:1 | Highly selective for the E-isomer dicp.ac.cn |

| Still-Gennari HWE olefination | Good to excellent for (Z)-isomers | Generates (Z)-trisubstituted α,β-unsaturated esters nih.gov |

| Photocatalysis | Tunable E/Z selectivity | Controlled by photocatalyst choice rsc.org |

| Base-catalyzed isomerization | High stereospecificity | Access to specific isomers acs.org |

Enantioselective Approaches to Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is crucial for their application in areas such as pharmaceuticals and chiral auxiliaries. Asymmetric synthesis methods are employed to achieve this. One strategy involves the cyanomethylation of chiral enolates derived from 3-acyl-1,3-oxazolidin-2-ones, which can then be converted to 2-substituted derivatives of 4-aminobutanoic acid. rsc.org

The use of chiral auxiliaries is a common approach. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. Subsequent disassembly of the complex yields the desired enantiomerically enriched amino acid. mdpi.com Biocatalysis, particularly using ω-transaminases, offers a green and highly enantioselective route to chiral amines. mdpi.com These enzymes can be used in kinetic resolutions or asymmetric syntheses to produce enantiopure amino alcohols. mdpi.com For instance, ω-transaminases have been used for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol, a chiral amino-triol. mdpi.com

| Method | Chiral Source/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Cyanomethylation of chiral enolates | Chiral oxazolidinones | 2-Substituted 4-aminobutanoic acid analogues | Good stereoselectivity rsc.org |

| Alkylation of Ni(II) complex | Recyclable chiral auxiliary | Enantiomerically pure amino acids | High yield and diastereomeric purity mdpi.com |

| Biocatalysis | ω-Transaminases | Chiral amines and amino alcohols | High enantioselectivity mdpi.com |

Diastereoselective Methodologies in this compound Synthesis

Achieving diastereoselectivity in the synthesis of this compound and its derivatives is crucial for accessing specific stereoisomers, which are often required for biological applications. Several strategies have been developed to control the relative stereochemistry of the amino and hydroxyl groups.

One approach involves the diastereoselective reduction of a suitable precursor. For instance, the reduction of γ-amino-α,β-unsaturated esters or ketones can lead to the formation of this compound derivatives with specific diastereoselectivity. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome.

Another strategy is the diastereoselective amination of allylic alcohols. For example, the reaction of chiral allylic ethers possessing a hydroxyl group with chlorosulfonyl isocyanate has been shown to produce unsaturated 1,4-amino alcohols. nih.gov The stereoselectivity of this reaction is influenced by the solvent and temperature, with the mechanism proposed to be a competition between an S(_N)i pathway (retention of configuration) and an S(_N)1 pathway (racemization), depending on the stability of the carbocation intermediate. nih.gov

The use of chiral auxiliaries is a well-established method for inducing diastereoselectivity. Chiral N-tert-butanesulfinyl imines have been employed in palladium-catalyzed allylations with allylic alcohols to generate homoallylic amines with high diastereoselectivity. rsc.org Specifically, the reaction with crotyl alcohol proceeds with complete regioselectivity to yield the anti-diastereomer as the major product. rsc.org

Furthermore, titanium-mediated reductive cross-coupling reactions between imines and allylic alcohols provide a convergent route to stereodefined homoallylic amines. nih.gov These reactions can exhibit high simple diastereoselection, typically favoring the anti-products. nih.gov The stereochemical outcome can be influenced by the geometry of the allylic alcohol and the nature of the imine, and double asymmetric versions of this reaction allow for enhanced control over the final stereochemistry. nih.gov

A summary of representative diastereoselective methods is presented below:

| Precursor/Starting Material | Reagent/Catalyst | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Chiral allylic ether with hydroxyl group | Chlorosulfonyl isocyanate | Competitive S(_N)i and S(_N)1 mechanism | Varies with conditions | nih.gov |

| N-tert-butanesulfinyl imine and crotyl alcohol | Palladium catalyst, InI | Regioselective, favors anti-diastereomer | High | rsc.org |

| Imine and allylic alcohol | Titanium mediate | Convergent, favors anti-products | ≥ 20:1 | nih.gov |

| Chiral homoallylic N-tosyl carbamates | Pd(II)/sulfoxide catalyst | Diastereoselective allylic C-H amination | Good | acs.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound. These approaches include transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are powerful tools for the formation of the carbon-nitrogen bond in this compound and related allylic amines.

Palladium-catalyzed reactions are among the most widely used methods. These often involve the reaction of an allylic substrate, such as an allylic alcohol or ester, with an amine nucleophile. For instance, palladium-catalyzed allylic amination of but-2-ene-1,4-diol derivatives can provide access to this compound. The stereochemistry of the product can often be controlled by the choice of chiral ligands. acs.org A notable development is the palladium(II)-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates, which provides a route to chiral syn-1,2-amino alcohols. acs.org

Ruthenium complexes have also been employed for the synthesis of diamino compounds from α,ω-diols and secondary amines, a transformation that could be adapted for the synthesis of this compound derivatives. google.com Homogeneously catalyzed alcohol amination using complex catalysts of elements from groups 8, 9, and 10 of the periodic table, including ruthenium, with donor ligands is a patented process for preparing primary amines from alcohols. google.com

Copper-catalyzed reactions have also emerged as a valuable tool. For example, copper-catalyzed intermolecular enantioselective addition of styrenes to imines has been achieved under mild conditions. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of copper catalysis in forming C-N bonds for related structures.

The following table summarizes some transition metal-catalyzed approaches:

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Pd(II)/bis-sulfoxide | Chiral homoallylic N-tosyl carbamates | syn-1,2-amino alcohols | Diastereoselective allylic C-H amination | acs.org |

| Pd(OAc)₂/rac-BINAP | 2-bromo-5-nitroaniline, methyl 4-aminobenzoate | Acridine (B1665455) precursor | Buchwald-Hartwig coupling | rsc.org |

| Ruthenium complex | α,ω-Diols, secondary amines | Diamino compounds | Homogeneous catalysis | google.com |

Organocatalysis provides a metal-free alternative for the synthesis of chiral amines and amino alcohols, avoiding the potential toxicity and cost associated with transition metals. These catalysts are typically small organic molecules that can activate substrates through various modes of action.

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, related transformations demonstrate the potential of this approach. For instance, organocatalytic asymmetric aza-Henry (nitro-Mannich) reactions are a powerful method for synthesizing enantiopure 1,2-diamines or β-nitroamines, which can be precursors to amino alcohols. researchgate.net

Chiral phosphoric acids and their derivatives, such as BINOL-derived phosphoric acids, are effective catalysts for the asymmetric allylation of imines, leading to chiral homoallylic amines. beilstein-journals.org Similarly, chiral squaramides have been used to catalyze hydrogen bond-assisted allylation reactions. beilstein-journals.org These methods could potentially be adapted for the synthesis of this compound derivatives by using appropriate starting materials.

Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of chiral amines and amino alcohols.

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This can be applied in two main ways: kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone. mdpi.com For example, an (R)-ω-TA from Capronia semiimmersa has been used for the resolution of various racemic amines. mdpi.com The synthesis of this compound could be envisioned through the transamination of a corresponding hydroxy ketone precursor.

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones to produce chiral amines. Engineered AmDHs have shown great promise in the synthesis of various chiral amino alcohols. frontiersin.orgacs.org For instance, an engineered AmDH from Sporosarcina psychrophila was used for the asymmetric reductive amination of 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol with high selectivity. frontiersin.org While this is a constitutional isomer of this compound, the principle can be extended. A biocatalytic platform based on a polyketide synthase (PKS) has been engineered to produce various amino alcohols, including 4-aminobutan-2-ol, by incorporating a transaminase step. biorxiv.org

The table below provides examples of biocatalytic approaches:

| Enzyme Class | Precursor | Product | Key Feature | Reference |

| Transaminase (TA) | Prochiral hydroxy ketone | Chiral amino alcohol | Asymmetric synthesis | mdpi.com |

| Amine Dehydrogenase (AmDH) | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | High enantioselectivity | frontiersin.org |

| Polyketide Synthase (PKS) with Transaminase | - | 4-aminobutan-2-ol | Engineered biosynthetic pathway | biorxiv.org |

| Amine Dehydrogenase (AmDH) | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | Semi-preparative synthesis | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comchemmethod.com These principles are highly relevant to the synthesis of this compound, encouraging the development of more sustainable and environmentally benign methods.

Key green chemistry principles applicable to this compound synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. chemmethod.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, particularly addition reactions, often exhibit high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org Both transition metal catalysis and biocatalysis align with this principle.

Use of Renewable Feedstocks: Developing synthetic routes that start from renewable resources, such as biomass, is a key aspect of green chemistry. Biocatalytic pathways often utilize renewable starting materials. greenchemistry-toolkit.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.org Biocatalytic methods are often highly selective and can obviate the need for protecting groups. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, supercritical fluids, or ionic liquids. skpharmteco.com

Biocatalytic and organocatalytic methods are often considered greener alternatives to traditional synthetic methods that may rely on stoichiometric reagents and hazardous solvents.

Scale-Up Considerations for this compound Production in Research Settings

Scaling up the synthesis of this compound from the laboratory bench to larger quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may need to be re-optimized for larger scales. This includes factors like reaction time, temperature, and concentration. For instance, in the synthesis of acridine derivatives, reaction times were adjusted for scale-up. rsc.org

Reagent and Catalyst Loading: The amount of catalyst used can often be reduced on a larger scale. However, this needs to be balanced with maintaining a reasonable reaction rate and yield. The cost and availability of catalysts, especially those based on precious metals, become more significant at larger scales.

Purification: Purification methods that are convenient on a small scale, such as column chromatography, can become cumbersome and generate large amounts of solvent waste at larger scales. rsc.org Alternative purification methods like crystallization, distillation, or extraction should be explored. The low solubility of an intermediate in the synthesis of an acridine precursor made column chromatography challenging on a larger scale. rsc.org

Heat Transfer: Exothermic or endothermic reactions can pose challenges on a larger scale due to changes in the surface-area-to-volume ratio. Adequate temperature control is crucial to prevent runaway reactions or incomplete conversions.

Safety: A thorough safety assessment is necessary before scaling up any chemical process. This includes understanding the hazards of all reagents, intermediates, and products, as well as the potential for exothermic reactions.

For biocatalytic processes, scale-up involves optimizing fermentation or reaction conditions, such as pH, temperature, substrate feeding, and aeration. The recovery and purification of the product from the aqueous reaction medium are also key considerations. Semi-preparative scale-up of biocatalytic reductive amination has been successfully demonstrated. researchgate.net

Reactivity and Chemical Transformations of 4 Aminobut 2 En 1 Ol

Reactions Involving the Amine Functional Group

The primary amine group in 4-aminobut-2-en-1-ol is characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.

The lone pair of electrons on the nitrogen atom allows the amine group of this compound to act as a potent nucleophile. savemyexams.comchemguide.co.uk It can react with electrophilic carbon centers, such as those in alkyl halides, through a nucleophilic substitution reaction. studymind.co.ukncert.nic.in In this process, the amine displaces a leaving group, forming a new carbon-nitrogen bond.

The initial reaction with an alkyl halide (R-X) results in the formation of a secondary amine salt. chemguide.co.uk If excess amine is present, it can deprotonate the salt to yield the free secondary amine. chemguide.co.uk This newly formed secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt. chemguide.co.uk This series of reactions can lead to a mixture of products. chemguide.co.uk

Table 1: Products of Nucleophilic Substitution of this compound with an Alkyl Halide (R-X)

| Reactant | Product Stage | Product Name |

|---|---|---|

| This compound + R-X | Secondary Amine Salt | N-alkyl-4-aminobut-2-en-1-ol salt |

| N-alkyl-4-aminobut-2-en-1-ol + R-X | Tertiary Amine Salt | N,N-dialkyl-4-aminobut-2-en-1-ol salt |

Primary amines, such as the one in this compound, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. mdpi.com This reaction is a classic example of nucleophilic addition to the carbonyl group followed by elimination of a water molecule. The formation of the C=N double bond is a key transformation in many organic syntheses. orientjchem.org

The reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Protonation of the hydroxyl group of the carbinolamine allows for the elimination of water, and subsequent deprotonation yields the stable imine product.

The amine functional group can undergo oxidation. The oxidation of primary amines can lead to different products depending on the oxidizing agent and reaction conditions. researchgate.net Common products include imines and oximes. orientjchem.orgacs.orgnii.ac.jp

Catalytic systems using molecular oxygen or hydrogen peroxide are often employed for these transformations to be more environmentally benign. researchgate.net For instance, the oxidative coupling of primary amines can yield imines. orientjchem.orgresearchgate.net Various transition metal catalysts have been shown to be effective for this purpose. orientjchem.org Alternatively, in the presence of specific catalysts like tungsten oxide/alumina, primary amines can be oxidized to their corresponding oximes. acs.orgnii.ac.jpacs.org

Table 2: Potential Oxidation Products of the Amine Group

| Product | Oxidizing System Example |

|---|---|

| Imine | Metal-catalyzed aerobic oxidation organic-chemistry.org |

Amide Formation: The nucleophilic amine group readily reacts with acylating agents like acyl chlorides and acid anhydrides in a reaction known as acylation. ncert.nic.indocbrown.infofishersci.co.uk This nucleophilic addition-elimination reaction is a highly efficient method for forming a stable amide bond. fishersci.co.ukhud.ac.uk The reaction with an acyl chloride, for example, is typically rapid and is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. ncert.nic.inchemguide.co.uk

Carbamate Formation: Carbamates (or urethanes) can be synthesized from the amine group of this compound. A common method involves the reaction of the amine with a chloroformate ester (R'O(CO)Cl) in the presence of a base. wikipedia.orgtandfonline.com This reaction results in the formation of a carbamate linkage (-NH-C(=O)-O-). wikipedia.org Carbamates are notably used as protecting groups for amines in organic synthesis due to their stability and selective removal under specific conditions. wikipedia.orgnih.gov Another route involves the reaction of the amine with carbon dioxide and an alkyl halide. nih.govacs.org

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group in this compound is not only a primary alcohol but also an allylic alcohol, meaning it is bonded to a carbon atom adjacent to a double bond. This structural feature significantly influences its reactivity.

The hydroxyl (-OH) group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. chadsprep.com This is typically achieved by protonation of the alcohol in the presence of a strong acid (like HBr or HCl) or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). chemistrysteps.comchadsprep.com

The reaction of allylic alcohols, such as this compound, with hydrogen halides can proceed through an Sₙ1 mechanism. libretexts.orglibretexts.orgucalgary.ca Protonation of the hydroxyl group forms an oxonium ion, which then departs as a water molecule to generate a resonance-stabilized allylic carbocation. The nucleophilic halide ion can then attack this carbocation at either of the two electrophilic carbon centers, potentially leading to a mixture of constitutional isomers (the direct substitution product and a rearranged product).

When reacting with thionyl chloride (SOCl₂), the mechanism can be more complex. reactionweb.io In the absence of a base like pyridine, the reaction can proceed via an Sₙi (nucleophilic substitution with internal return) mechanism, which can also lead to rearranged products in allylic systems through an Sₙi' pathway. stackexchange.commasterorganicchemistry.com The use of SOCl₂ with pyridine typically favors an Sₙ2 mechanism, leading to inversion of configuration. chemistrysteps.com

Table 3: Reagents for Substitution of the Hydroxyl Group

| Reagent | Typical Mechanism for Allylic Alcohol | Potential for Rearrangement |

|---|---|---|

| HBr, HCl | Sₙ1 libretexts.orglibretexts.org | High |

| SOCl₂ | Sₙi / Sₙi' stackexchange.commasterorganicchemistry.com | High |

Esterification and Etherification Reactions

The primary alcohol group in this compound is amenable to standard esterification and etherification reactions. However, due to the presence of the nucleophilic amino group, selective reaction at the alcohol requires protection of the nitrogen atom. A common strategy involves the use of the tert-butoxycarbonyl (Boc) protecting group, forming N-Boc-4-aminobut-2-en-1-ol. This protected intermediate allows for the selective transformation of the hydroxyl group.

Esterification is typically achieved by reacting the N-protected alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine or pyridine. Alternatively, carboxylic acids can be coupled directly using reagents like dicyclohexylcarbodiimide (DCC). These reactions proceed under mild conditions to yield the corresponding esters.

Etherification , such as the Williamson ether synthesis, can be accomplished by first deprotonating the N-protected alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then treated with an alkyl halide to form the desired ether.

The table below summarizes typical conditions for these transformations on the N-protected substrate.

| Reaction Type | Reagent | Catalyst/Base | Typical Product |

| Esterification | Acetyl Chloride | Triethylamine, DMAP | (E)-4-((tert-butoxycarbonyl)amino)but-2-en-1-yl acetate |

| Esterification | Acetic Anhydride | Pyridine | (E)-4-((tert-butoxycarbonyl)amino)but-2-en-1-yl acetate |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | (E)-tert-butyl (4-methoxybut-2-en-1-yl)carbamate |

| Etherification | Benzyl Bromide | Sodium Hydride (NaH) | (E)-tert-butyl (4-(benzyloxy)but-2-en-1-yl)carbamate |

Oxidation of the Alcohol Group

The primary allylic alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgchemguide.co.uk As with other transformations, the amino group must be protected to prevent side reactions.

Mild oxidizing agents are used for the selective oxidation to the corresponding aldehyde, (E)-4-(N-Boc-amino)but-2-enal. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane are effective for this transformation, stopping the oxidation at the aldehyde stage. masterorganicchemistry.com

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com This is typically achieved using reagents like potassium permanganate (KMnO₄) or by employing the Jones oxidation (chromic acid, H₂CrO₄). masterorganicchemistry.com In these cases, the reaction first forms the aldehyde, which is then rapidly oxidized further in the aqueous environment to yield (E)-4-(N-Boc-amino)but-2-enoic acid. wikipedia.org

| Product | Reagent(s) | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temp. |

Reactions Involving the Carbon-Carbon Double Bond

Hydrogenation and Reduction Reactions

The carbon-carbon double bond in this compound and its derivatives is susceptible to catalytic hydrogenation. This reaction reduces the alkene to an alkane, yielding the saturated amino alcohol, 4-aminobutan-1-ol. The process typically involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and high-yielding. A similar reduction process is used to convert related azido compounds to amines, highlighting the effectiveness of catalytic hydrogenation. derpharmachemica.com

| Catalyst | Hydrogen Pressure | Solvent | Product |

| 10% Palladium on Carbon (Pd/C) | 1 - 4 atm | Methanol or Ethanol | 4-Aminobutan-1-ol |

| Platinum(IV) Oxide (Adam's catalyst) | 1 - 4 atm | Acetic Acid or Ethanol | 4-Aminobutan-1-ol |

| Raney Nickel | 50 - 100 atm | Ethanol | 4-Aminobutan-1-ol |

Electrophilic Addition Reactions

The electron-rich double bond of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. To ensure selectivity and prevent the amino group from interfering, it should first be protected.

Typical electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). The addition of hydrogen halides like HBr proceeds through a carbocation intermediate, with the halide typically adding to the more substituted carbon (Markovnikov's rule). Halogenation with reagents like bromine (Br₂) results in the formation of a vicinal dihalide, typically with anti-stereochemistry via a cyclic bromonium ion intermediate.

| Reagent | Solvent | Expected Major Product (with N-Boc protection) |

| HBr | Acetic Acid | tert-butyl (3-bromo-4-hydroxybutyl)carbamate |

| HCl | Diethyl Ether | tert-butyl (3-chloro-4-hydroxybutyl)carbamate |

| Br₂ | Dichloromethane | tert-butyl (2,3-dibromo-4-hydroxybutyl)carbamate |

| I₂ | Potassium Iodide (aq) | tert-butyl (4-hydroxy-2,3-diiodobutyl)carbamate |

Cycloaddition Reactions

The alkene functionality in this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In this concerted reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. organic-chemistry.org The reactivity of this compound as a dienophile can be enhanced by converting the hydroxyl group to an electron-withdrawing group, such as an ester. N-protection is also recommended. The resulting N-Boc, O-acetylated derivative serves as a more effective dienophile. The reaction proceeds with specific stereochemistry, retaining the configuration of the dienophile in the product.

| Diene | Expected Cycloadduct Structure (from N-Boc, O-acetylated dienophile) |

| 1,3-Butadiene | A cyclohexene ring with an acetoxymethyl group and a protected aminomethyl group as substituents. |

| Cyclopentadiene | A bicyclo[2.2.1]heptene (norbornene) system with endo/exo isomers possible. |

| Furan | An oxabicyclo[2.2.1]heptene system. |

| Anthracene | A dibenzobarrelene derivative resulting from addition across the central ring of anthracene. |

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, and derivatives of this compound can serve as substrates for these transformations. wikipedia.org The two primary types of metathesis applicable are cross-metathesis (CM) and ring-closing metathesis (RCM). illinois.eduwikipedia.org These reactions are catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts.

In Cross-Metathesis (CM) , the N-protected this compound (or its O-acylated derivative) reacts with another olefin to form a new, substituted alkene, with the release of a volatile byproduct like ethylene. nih.gov This allows for the direct coupling of the aminobutenol fragment with a variety of other molecules.

In Ring-Closing Metathesis (RCM) , a diene substrate containing the this compound moiety undergoes an intramolecular reaction to form a cyclic compound. wikipedia.org For this to occur, the aminobutenol must first be tethered to another alkene group within the same molecule.

| Metathesis Type | Reaction Partner / Precursor | Catalyst | Potential Product |

| Cross-Metathesis | Methyl acrylate | Grubbs' 2nd Gen. | Methyl (E)-6-((tert-butoxycarbonyl)amino)-4-hydroxyhex-2-enoate |

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | (E)-tert-butyl (4-hydroxy-6-phenylhex-4-en-1-yl)carbamate |

| Ring-Closing Metathesis | N-allyl, N-(4-hydroxybut-2-en-1-yl) carbamate | Grubbs' 1st Gen. | A seven-membered nitrogen heterocycle. |

Multicomponent Reactions and Cascade Transformations Utilizing this compound

This compound possesses multiple reactive sites, including a nucleophilic amino group, a hydroxyl group, and a carbon-carbon double bond, making it a potentially valuable building block in multicomponent reactions (MCRs) and cascade transformations for the synthesis of complex nitrogen-containing heterocycles. While specific research on this compound in this context is emerging, the principles of its functional groups' reactivity allow for the exploration of its potential in such synthetic strategies.

One notable example of a cascade reaction involving a structurally related analogue, 2-(4-aminobut-1-yn-1-yl)aniline, highlights the potential of the aminobutanol (B45853) scaffold in complex transformations. In a study, this compound underwent a gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction with various aldehydes. This sequence allowed for the efficient synthesis of tetrahydropyrido[4,3-b]indole scaffolds nih.govresearchgate.netsigmaaldrich.com. The reaction proceeds through an initial gold-catalyzed 5-endo-dig cyclization of the aminobutynyl aniline, followed by an in-situ Pictet-Spengler reaction with an aldehyde, demonstrating a powerful cascade approach to building polycyclic frameworks.

Table 1: Gold-Catalyzed Domino Cycloisomerization/Pictet-Spengler Reaction of a 4-Aminobut-1-yn-1-yl Analogue

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 1-Phenyl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | 82 |

| 3 | 4-Methylbenzaldehyde | 1-(4-Tolyl)-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | 88 |

Based on its bifunctional nature, this compound is a prime candidate for various MCRs. For instance, it could potentially participate in aza-Diels-Alder reactions, where the amino group could form an imine in situ with an aldehyde, which then acts as the azadiene. The dienophile could be the internal alkene, leading to intramolecular cyclization, or an external dienophile in an intermolecular reaction.

Furthermore, cascade reactions initiated by an aza-Michael addition are conceivable. The amino group of this compound could add to an electron-deficient alkene, generating an intermediate that could then undergo intramolecular cyclization via the hydroxyl group or another tethered functional group to form various heterocyclic systems, such as substituted pyrrolidines or piperidines nih.govnih.govresearchgate.netbuchler-gmbh.com.

Chemo- and Regioselectivity in this compound Reactions

The presence of three distinct functional groups—a primary amine, a primary alcohol, and a disubstituted alkene—in this compound presents challenges and opportunities in terms of chemo- and regioselectivity. The selective reaction of one functional group in the presence of others is crucial for its utility as a synthetic building block.

Chemoselectivity:

The primary amine is generally more nucleophilic than the primary alcohol. This difference in nucleophilicity can be exploited to achieve selective N-functionalization over O-functionalization under appropriate reaction conditions. For example, in acylation reactions with acyl chlorides or anhydrides at low temperatures, the amine is expected to react preferentially. Similarly, in reactions with aldehydes and ketones, imine formation at the amino group is favored over acetal formation at the hydroxyl group.

Conversely, selective O-functionalization can be achieved by protecting the more reactive amino group. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be introduced, allowing for subsequent reactions at the hydroxyl group, such as etherification or esterification.

The alkene moiety offers another site for selective transformations. For instance, catalytic hydrogenation would selectively reduce the double bond, leaving the amino and hydroxyl groups intact. Epoxidation of the double bond using reagents like m-chloroperoxybenzoic acid (mCPBA) would also be a chemoselective transformation.

Regioselectivity:

In addition to chemoselectivity, reactions involving the unsymmetrical nature of this compound can exhibit regioselectivity. For example, in electrophilic additions to the alkene, the regiochemical outcome will be dictated by the electronic effects of the neighboring aminomethyl and hydroxymethyl groups.

In intramolecular cyclization reactions, regioselectivity becomes a key issue. Depending on the reaction conditions and the nature of the electrophile or radical species involved, cyclization could lead to the formation of five- or six-membered rings. For instance, an intramolecular aza-Michael addition could potentially lead to the formation of a pyrrolidine or a piperidine ring, and the regiochemical outcome would depend on the specific substrate and reaction conditions.

The Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydroisoquinolines and related structures, relies on the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure wikipedia.orgnih.gov. While this compound itself is not a β-arylethylamine, derivatives where the amino group is attached to an appropriate aromatic system could undergo regioselective cyclization.

The diastereoselectivity of reactions involving this compound is also an important consideration, particularly in the synthesis of chiral heterocycles. The existing stereocenter at C4 (if the starting material is enantiomerically pure) can influence the stereochemical outcome of reactions at the double bond or in cyclization processes.

Table 2: Potential Selective Reactions of this compound

| Reagent/Condition | Targeted Functional Group | Expected Product Type | Type of Selectivity |

|---|---|---|---|

| Acyl chloride (low temp.) | Amine | N-Acylated product | Chemoselective |

| Boc-anhydride | Amine | N-Boc protected product | Chemoselective |

| H2, Pd/C | Alkene | 4-Aminobutan-1-ol | Chemoselective |

| mCPBA | Alkene | 4-Amino-2,3-epoxybutan-1-ol | Chemoselective |

| Electrophilic addition (e.g., HBr) | Alkene | Bromo-functionalized amino alcohol | Regioselective |

Spectroscopic and Structural Elucidation Studies of 4 Aminobut 2 En 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-aminobut-2-en-1-ol and its derivatives. It provides detailed information about the chemical environment of individual atoms. For instance, the structure of derivatives like (E)-4-(dimethylamino)-2-buten-1-ol is confirmed using ¹H and ¹³C NMR.

Stereochemical Assignments via NMR (e.g., NOESY, Coupling Constants)

The stereochemistry of a molecule, particularly the configuration of double bonds and the relative arrangement of substituents, can be unequivocally determined using specific NMR techniques.

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons on a double bond is a reliable indicator of its geometry. For the alkene region in derivatives of this compound, a larger coupling constant (typically > 12 Hz) is characteristic of a trans (E) configuration, while a smaller value is indicative of a cis (Z) arrangement. For example, a derivative showed a coupling constant of J = 16.0 Hz, confirming an E configuration. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment identifies protons that are close in space. Correlations in a NOESY spectrum can help establish the relative stereochemistry of a molecule. researchgate.net For instance, analysis of NOESY correlations can be used to determine the relative configuration of complex natural products containing similar structural motifs. researchgate.net

A study on isoleucine derivatives, which share structural similarities with derivatives of this compound, demonstrated the power of combining coupling constant analysis and NOESY to assign relative stereochemistry. researchgate.net

Dynamic NMR Studies (e.g., Conformational Exchange)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.netanton-paar.com These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. anton-paar.com

FT-IR Spectroscopy: In derivatives of this compound, FT-IR spectroscopy can be used to identify key functional groups. For example, the presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the amino group would appear in a similar region. The C=C double bond stretch would be observed around 1650 cm⁻¹. Studies on related amino compounds have utilized FT-IR to confirm the presence of these functional groups. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds, such as the C=C double bond. anton-paar.com The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational characteristics of a molecule. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). rsc.org

For this compound, its molecular formula is C₄H₉NO, with a monoisotopic mass of approximately 87.068 Da. uni.lunih.gov High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which helps to confirm the molecular formula. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, in the mass spectrum of a derivative, the molecular ion peak (M+) can be observed, along with other fragment peaks that correspond to the loss of specific groups. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the parent this compound was not found in the search results, the structures of its derivatives have been determined using this method. For instance, the crystal structure of a tetrahydropyrido[4,3-b]indole derivative, synthesized from a 2-(4-aminobut-1-yn-1-yl)aniline, was confirmed by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the solid-state conformation of 1,4-dihydropyridine (B1200194) derivatives has been elucidated through X-ray crystallography, revealing details about the ring conformation and the orientation of substituents. researchgate.net The structure of a bis-imidazole derivative was also established by X-ray crystallography. uzh.ch

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. nih.gov These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

For chiral derivatives of this compound, CD and ORD can be used to:

Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the concentration of the enantiomer, allowing for the quantification of enantiomeric excess. nih.gov

Assign Absolute Configuration: By comparing experimental chiroptical spectra with those predicted by theoretical calculations (e.g., DFT), the absolute configuration (R or S) of a chiral center can be assigned. nih.gov A study on chiral pyrimidine (B1678525) derivatives successfully used a combination of ORD, CD, and vibrational circular dichroism (VCD) alongside DFT calculations to assign the absolute configuration of the enantiomers. nih.gov These techniques are powerful alternatives to X-ray crystallography for determining absolute configuration. nih.gov

Computational and Theoretical Chemistry of 4 Aminobut 2 En 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) on 4-Aminobut-2-en-1-ol

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods are routinely used to explore electronic structures, predict spectroscopic behavior, and map out potential energy surfaces. sci-hub.seehu.eus For a molecule like this compound, such studies would provide critical insights into its reactivity and physical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Analysis of the HOMO and LUMO energies, their distribution across the molecule, and the resulting energy gap is fundamental to predicting a molecule's behavior as an electron donor or acceptor and its kinetic stability. sci-hub.sewikipedia.org

For many organic molecules, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are employed to determine these parameters. sci-hub.se The analysis often includes generating molecular electrostatic potential (MEP) maps to identify sites susceptible to nucleophilic or electrophilic attack. While this methodology is standard, specific published data detailing the HOMO-LUMO gap or orbital diagrams for this compound are not available.

Table 1: Representative Data from FMO Analysis of a Thiophene Derivative (Illustrative Methodology) This table illustrates the type of data generated from FMO analysis on a different compound, 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, as specific data for this compound is not available.

| Parameter | Value (eV) |

| HOMO Energy | -4.608103 |

| LUMO Energy | Not Specified |

| Energy Gap (ΔE) | Not Specified |

| Data derived from a study on a different compound to illustrate the methodology. sci-hub.se |

Conformational Analysis and Energy Landscapes

The flexibility of the carbon chain in this compound, with its rotatable single bonds, suggests the existence of multiple conformers. Conformational analysis aims to identify these stable structures (local minima on the potential energy surface) and the energy barriers for interconversion (transition states). This creates an energy landscape that governs the molecule's preferred shapes. rsc.orgfu-berlin.de Such studies are crucial for understanding how the molecule interacts with its environment or with biological receptors. Despite the importance of this data, specific research detailing the relative energies of different conformers of this compound has not been published.

Spectroscopic Property Prediction and Validation

Theoretical calculations are frequently used to predict spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. sci-hub.se These predictions, when compared with experimental spectra, serve to validate the computational model and confirm the molecular structure. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. researchgate.net A detailed theoretical spectrum for this compound, which would be invaluable for its characterization, is currently absent from the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments. researchgate.net These simulations are essential for understanding processes that occur in solution or at interfaces.

Reaction Pathway Simulations and Transition State Analysis

MD simulations, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to model chemical reactions. nih.gov This allows for the mapping of reaction pathways, identification of intermediates, and calculation of activation energies for transition states. Given its bifunctional nature (amine and alcohol) and unsaturation, this compound could participate in various reactions, such as cyclization or addition reactions. A computational analysis of these potential reaction pathways would be highly informative but remains an unaddressed area of research.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives (focused on mechanistic insights)

A comprehensive review of published scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound and its derivatives. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. These studies are instrumental in drug discovery and development for predicting the activity of new molecules and providing insights into their mechanism of action.

The development of a QSAR model for this compound derivatives would typically involve the synthesis of a series of related compounds and the evaluation of their biological activity against a specific target. Subsequently, various molecular descriptors for these derivatives would be calculated and correlated with their activities using statistical methods.

Hypothetical Framework for a QSAR Study on this compound Derivatives

Should such a study be undertaken, it would likely proceed as follows:

Dataset Collection: A series of derivatives of this compound would be synthesized, with systematic variations in their chemical structure. Their biological activity (e.g., inhibitory concentration, IC50) against a specific biological target would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Geometrical properties, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model would be built to correlate the descriptors with the biological activity. The goal is to create a predictive and robust model.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

Mechanistic Insights: The descriptors that are found to be most influential in the final QSAR model would provide insights into the mechanism of action. For instance, a positive correlation with a descriptor related to hydrogen bonding might suggest the importance of this interaction for the compound's activity.

Illustrative Data Tables for a Hypothetical QSAR Study

The following tables are examples of how data from a QSAR study on this compound derivatives would be presented.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for this compound Derivatives

| Compound | Biological Activity (IC50, µM) | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

| Derivative 1 | 10.5 | 0.8 | 65.4 | 101.15 |

| Derivative 2 | 5.2 | 1.2 | 68.2 | 115.18 |

| Derivative 3 | 25.8 | 0.5 | 72.1 | 100.12 |

| Derivative 4 | 8.1 | 1.5 | 63.9 | 129.20 |

This table is for illustrative purposes only. The data is not real.

Table 2: Example of a QSAR Model Equation

A hypothetical QSAR equation derived from such a study might look like this:

log(1/IC50) = 0.5 * LogP - 0.02 * PSA + 1.5

This equation would suggest that higher lipophilicity (LogP) increases activity, while a larger polar surface area (PSA) decreases it. Such findings would guide the design of new, more potent derivatives.

Until specific research is conducted and published, a detailed, data-driven analysis of the QSAR of this compound derivatives remains an area for future investigation.

Role As a Building Block and Precursor in Organic Synthesis

Synthesis of Complex Organic Molecules Incorporating the 4-Aminobut-2-en-1-ol Scaffold

The reactivity of this compound's functional groups enables its participation in various chemical transformations, making it a key starting material for more intricate molecular architectures. Its derivatives are particularly useful in domino reactions, where a series of intramolecular transformations can rapidly build molecular complexity from a single substrate.

For instance, a related alkyne derivative, 2-(4-aminobut-1-yn-1-yl)aniline, undergoes a gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction with aldehydes. This process efficiently yields complex tetrahydropyrido[4,3-b]indole scaffolds. researchgate.net The reaction proceeds through a tandem 5-endo-dig cyclization followed by an iso-Pictet-Spengler reaction, demonstrating how the aminobutanol (B45853) backbone can be elaborated into sophisticated fused ring systems. researchgate.net Similarly, dihalogenated dihydropyrroles can be prepared from the related 4-aminobut-2-yn-1-ol, showcasing the utility of this carbon framework in constructing heterocyclic compounds. acs.org

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Reaction Type | Resulting Scaffold |

|---|---|---|

| 2-(4-Aminobut-1-yn-1-yl)aniline | Domino Cycloisomerization/Pictet-Spengler | Tetrahydropyrido[4,3-b]indole researchgate.net |

| 4-Aminobut-2-yn-1-ol | Electrophilic Cyclization | Dihalogenated Dihydropyrroles acs.org |

Precursor for Bioactive Molecules

Beyond its role in general organic synthesis, this compound and its analogues are significant precursors for molecules with notable biological relevance. This utility stems from its structural similarity to endogenous compounds and its ability to be incorporated into larger bioactive frameworks.

A key application of this scaffold is in the synthesis of natural products. A notable example is the large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a close analogue, which serves as a key building block for the industrial production of trans-zeatin. researchgate.net Trans-zeatin is a naturally occurring cytokinin, a class of plant growth hormones. The synthesis of the aminobutanol derivative was a critical step in making this important natural product accessible on a larger scale. researchgate.net Furthermore, optically active 4-aminobutan-1-ol derivatives are recognized as valuable chiral precursors for a variety of biologically active compounds. researchgate.net

The 4-aminobutanol scaffold is also employed in the creation of molecules designed as probes to study biological systems. For example, the saturated analogue, 4-aminobutan-1-ol, was used as a building block in a rapid synthetic route to generate a library of novel, bio-inspired tricyclic spiro-lactams. mdpi.com These complex, three-dimensional molecules are considered "privileged structures" and are of significant interest in drug-discovery screening programs to identify high-quality hit compounds for further investigation. mdpi.com The synthesis involved extending the Meyers' lactamization reaction to include aminobutanol, which generated a dodecahydro- Current time information in Bangalore, IN.smolecule.comoxazepino[2,3-j] Current time information in Bangalore, IN.targetmol.comnaphthyridine core structure. mdpi.com

Preparation of Specific Derivatives and Analogues for Research Purposes

The chemical modification of this compound to produce specific analogues is a common strategy for accessing a wider range of building blocks for research. These modifications can include saturation of the double bond or rearrangement of the functional groups to form isomers.

The most common saturated analogue, 4-aminobutan-1-ol, is readily prepared from this compound. The conversion is typically achieved through the catalytic hydrogenation of the carbon-carbon double bond, a reaction that proceeds under standard conditions to yield the saturated amino alcohol. smolecule.com

Table 2: General Reaction for the Synthesis of 4-Aminobutan-1-ol

| Reactant | Reaction | Product | Reagents/Conditions |

|---|

This saturated derivative, 4-aminobutan-1-ol, is itself a valuable biochemical reagent and a versatile intermediate. targetmol.commedchemexpress.commedchemexpress.com It has been utilized in the synthesis of antiplasmodial 4-aminoacridines, where it was first reacted with phthalic anhydride (B1165640) and then oxidized to an aldehyde intermediate for subsequent reductive amination. rsc.org It is also a precursor to the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org

The synthesis of isomers of this compound provides access to alternative arrangements of the key functional groups, which can be beneficial for constructing different types of molecular targets. One such isomer is 1-aminobut-3-en-2-ol. Its hydrochloride salt can be synthesized from chiral precursors or through cycloaddition reactions involving nitrone derivatives, a method suitable for industrial applications. smolecule.com

Another class of isomers, vicinal anti-amino alcohols, can be synthesized with high stereoselectivity from chiral N-tert-butanesulfinyl imines and 1-substituted cyclopropanols. ua.es This reaction involves the cleavage of the cyclopropanol (B106826) ring to form a zinc homoenolate, which then adds to the imine to create the amino alcohol structure. ua.es These methods highlight the diverse synthetic strategies available to access a range of isomeric amino alcohols for various research applications in organic and medicinal chemistry. smolecule.com

Functionalized Derivatives for Specific Research Applications

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in conjunction with a reactive double bond, makes it a versatile starting material for the synthesis of a wide array of functionalized derivatives. These derivatives are tailored for specific applications in medicinal chemistry, agrochemistry, and materials science.

Researchers have developed numerous strategies to modify the core structure of this compound to access novel compounds with desired properties. One significant area of application is in the synthesis of heterocyclic compounds. For instance, derivatives such as 2-(4-aminobut-1-yn-1-yl)anilines can undergo gold-catalyzed domino cycloisomerization/Pictet-Spengler reactions with aldehydes. This process efficiently constructs complex tetrahydropyrido[4,3-b]indole scaffolds, which are core structures in various biologically active molecules and natural products. researchgate.net This highlights the compound's utility in generating molecular libraries for drug discovery.

In the field of agrochemicals, derivatives known as 4-aminobut-2-enolides have demonstrated insecticidal activity. google.com These compounds are typically synthesized through the reaction of tetronic acid or its esters with appropriate amines, a process where this compound can serve as a key precursor to the amine component. google.com Furthermore, a methylated version, (E)-4-Amino-2-methylbut-2-en-1-ol, is a crucial building block in the large-scale industrial synthesis of trans-Zeatin, a naturally occurring cytokinin plant hormone that regulates plant growth and development. researchgate.net

The synthesis of polyfunctionalized aminophosphonic derivatives represents another avenue of research. Hetero-Diels-Alder reactions involving 1-phosphono-1,3-butadienes and nitroso heterodienophiles can produce cycloadducts that are precursors to a variety of aminophosphonic compounds, such as (Z)-4-(arylamino)-1-hydroxybut-2-enylphosphonic acid. acs.org These compounds are of significant interest in medicinal chemistry due to their structural analogy to amino acids. acs.org The ability to create such diverse structures underscores the role of this compound as a foundational molecule in synthetic chemistry.

Table 1: Examples of Functionalized Derivatives and Research Applications

| Derivative Class | Synthetic Precursor/Method | Specific Example | Research Application | Source(s) |

|---|---|---|---|---|

| Tetrahydropyrido[4,3-b]indoles | 2-(4-aminobut-1-yn-1-yl)aniline via domino cycloisomerization | 1-Aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | Medicinal chemistry, drug discovery scaffolds | researchgate.net |

| 4-Aminobut-2-enolides | Reaction of tetronic esters with amines | 4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one | Agrochemicals, insecticides | google.com |

| Plant Hormones | Large-scale synthesis from (E)-4-Amino-2-methylbut-2-en-1-ol | trans-Zeatin | Plant biology, agriculture | researchgate.net |

Design and Synthesis of Chiral Auxiliaries and Ligands Based on this compound

Optically active amino alcohols are highly valuable building blocks in asymmetric synthesis, serving as precursors for chiral auxiliaries, ligands, and organocatalysts. researchgate.netresearchgate.net Chiral this compound and its saturated analogue, 4-aminobutan-1-ol, fit this profile perfectly, providing a scaffold for the development of new catalysts for enantioselective reactions. researchgate.netresearchgate.net The presence of two distinct functional groups (amine and alcohol) allows for straightforward modification and incorporation into more complex chiral directing groups.

The design of chiral ligands often involves converting the amino alcohol into a multidentate structure capable of coordinating with a metal center. For example, the amino group can be reacted with a carbonyl compound to form a Schiff base, yielding a bidentate or tridentate ligand. sfu.ca These ligands can then form chiral metal complexes that catalyze asymmetric transformations with high enantioselectivity. sfu.ca Research has demonstrated that such ligands are effective in a range of reactions, including the addition of organozinc reagents to aldehydes and in Diels-Alder reactions. researchgate.netsfu.ca

One study reported the development of new, optically active derivatives of 4-aminobutan-1-ol. researchgate.net These compounds were envisioned for use as precursors to chiral catalysts. The research highlighted the successful application of ligands derived from similar amino alcohol backbones in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving high yield and significant enantiomeric excess. researchgate.net This demonstrates the principle that the chiral framework provided by the 4-aminobutanol structure can effectively transfer stereochemical information during a catalytic cycle.

The synthesis of these chiral auxiliaries and ligands often begins with the resolution of racemic this compound or a related precursor. Once the pure enantiomer is obtained, it can be derivatized in one or two steps to produce the target ligand. sfu.ca The versatility of the amino alcohol backbone allows for the creation of a diverse library of ligands with tunable steric and electronic properties, which is crucial for optimizing catalytic activity and selectivity for a specific asymmetric reaction. researchgate.net

Table 2: Chiral Ligands and Auxiliaries from Amino Alcohol Scaffolds

| Ligand/Auxiliary Type | Synthetic Approach | Catalyzed Asymmetric Reaction | Reported Outcome | Source(s) |

|---|---|---|---|---|

| Chiral Amino Alcohol Ligands | Derivatization of optically active amino alcohols | Addition of diethylzinc to aldehydes | Good yield (80%) and high enantiomeric excess (86%) | researchgate.netresearchgate.net |

| Tridentate Schiff Base Ligands | Condensation of an amino alcohol with a salicylaldehyde (B1680747) derivative | Hetero-Diels-Alder Reaction | Good yield (88%) and enantioselectivity (74:26 e.r.) | sfu.ca |

Biochemical and Enzymatic Research Involving 4 Aminobut 2 En 1 Ol

Enzymatic Conversion Pathways of 4-Aminobut-2-en-1-ol

The principal biochemical role identified for this compound is its function as a building block for the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This conversion is not direct but occurs via a multi-step enzymatic pathway.